molecular formula C16H20FNO4S B2944315 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone CAS No. 1706163-38-3

2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone

Cat. No.: B2944315
CAS No.: 1706163-38-3
M. Wt: 341.4
InChI Key: PYTQBOMNPKSZBP-UHFFFAOYSA-N
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Description

The compound 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone features an 8-azabicyclo[3.2.1]octane core, a bicyclic structure known for its conformational rigidity and pharmacological relevance. Key substituents include:

  • A 4-fluorophenoxy ethanone moiety at position 8, contributing to lipophilicity and metabolic stability.

The methylsulfonyl group may be introduced via sulfonation or oxidation of a thioether precursor, a common strategy in bicyclic compound synthesis .

Properties

IUPAC Name

2-(4-fluorophenoxy)-1-(3-methylsulfonyl-8-azabicyclo[3.2.1]octan-8-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO4S/c1-23(20,21)15-8-12-4-5-13(9-15)18(12)16(19)10-22-14-6-2-11(17)3-7-14/h2-3,6-7,12-13,15H,4-5,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYTQBOMNPKSZBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1CC2CCC(C1)N2C(=O)COC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-(4-fluorophenoxy)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone , with CAS number 1706163-38-3 , belongs to a class of molecules characterized by their complex bicyclic structure and the presence of a fluorophenoxy group. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the field of neuropharmacology and its interaction with various receptors.

Chemical Structure and Properties

The molecular formula of the compound is C16H20FNO4SC_{16}H_{20}FNO_4S, with a molecular weight of 341.4 g/mol . The structure includes a bicyclic azabicyclo[3.2.1]octane scaffold, which is often associated with a variety of biological activities.

PropertyValue
Molecular FormulaC₁₆H₂₀FNO₄S
Molecular Weight341.4 g/mol
CAS Number1706163-38-3

Neuropharmacological Effects

Research indicates that compounds containing the 8-azabicyclo[3.2.1]octane structure exhibit significant interactions with neurotransmitter systems, particularly in modulating cholinergic activity. This compound has been studied for its potential effects on:

  • Cholinergic Receptors : Preliminary studies suggest that it may act as an antagonist or modulator at certain cholinergic receptors, which are crucial in cognitive function and memory.
  • Dopaminergic Systems : There is emerging evidence that this compound may influence dopamine pathways, potentially affecting mood and motor control.

Antimicrobial Properties

Studies have also explored the antimicrobial activity of related compounds in this chemical class. While specific data on this compound's antimicrobial efficacy is limited, its structural relatives have shown promise against various bacterial strains.

Study 1: Cholinergic Modulation

A study published in Journal of Medicinal Chemistry investigated the effects of structurally similar compounds on cholinergic receptors. The findings indicated that modifications to the bicyclic structure could enhance receptor binding affinity and selectivity, suggesting that This compound might exhibit similar properties when further evaluated .

Study 2: Dopaminergic Activity

Another research article highlighted the role of tropane derivatives in influencing dopaminergic signaling pathways, which are implicated in several neuropsychiatric disorders. The study suggested that such compounds could serve as potential therapeutic agents for conditions like Parkinson's disease and schizophrenia .

Comparison with Similar Compounds

Key Observations:

  • Sulfonyl vs.
  • Fluorophenyl vs. Chlorophenyl: The 4-fluorophenoxy group in the target compound may offer superior metabolic stability compared to 4-chlorophenyl due to fluorine’s electronegativity and smaller atomic radius .
  • Complex Substituents : Compounds like izencitinibum and tropifexorum incorporate heterocyclic extensions (e.g., pyrimidine, benzothiazole), enabling targeted interactions with enzymes or receptors .

Physicochemical and Pharmacokinetic Properties

  • LogP : The target compound’s LogP is estimated to be lower than chlorophenyl derivatives () due to the polar methylsulfonyl group, enhancing aqueous solubility .
  • Metabolic Stability: Fluorine substituents (target compound, ) reduce oxidative metabolism, improving half-life compared to non-halogenated analogs .

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